Tauro-omega-muricholic acid is a bile acid derivative characterized by its unique structural and functional properties. It is classified as a taurinated bile acid, which means it contains a taurine moiety conjugated to the bile acid structure. This compound plays a significant role in the metabolism of bile acids and has been identified as a marker in various physiological processes.
The primary source of tauro-omega-muricholic acid is the metabolism of omega-muricholic acid, which occurs in mammals, particularly rodents. It is synthesized in the liver and subsequently conjugated with taurine, resulting in the formation of tauro-omega-muricholic acid. This compound is not typically found in significant amounts in human physiology but may be present under specific conditions or following exposure to certain dietary components or supplements.
Tauro-omega-muricholic acid falls under the category of organic compounds known as bile acids and derivatives. Specifically, it belongs to the subclass of C24 bile acids, which are steroidal compounds derived from cholesterol. The systematic name for this compound is N-(3alpha,6alpha,7beta-trihydroxy-5beta-cholan-24-oyl)-taurine, with a molecular formula of C26H45NO7S .
The synthesis of tauro-omega-muricholic acid typically involves the conjugation of omega-muricholic acid with taurine. This process can be achieved through several methods:
The synthesis requires careful control over reaction conditions including temperature, pH, and concentration to optimize the yield of tauro-omega-muricholic acid. Industrial production may involve scaling these methods for larger quantities while maintaining purity.
Tauro-omega-muricholic acid has a complex molecular structure characterized by multiple hydroxyl groups and a taurine conjugate. The structural formula can be represented as follows:
The three-dimensional structure can be modeled using computational chemistry tools, providing insights into its interactions with biological targets.
Tauro-omega-muricholic acid can participate in various chemical reactions, including:
The reactivity profile indicates that tauro-omega-muricholic acid can serve as a substrate for enzymatic reactions in biological systems, particularly those involving bile acids.
Tauro-omega-muricholic acid exerts its biological effects primarily through interactions with specific receptors involved in bile acid signaling:
These interactions modulate various physiological processes including lipid absorption and cholesterol metabolism.
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm the identity and purity of tauro-omega-muricholic acid .
Tauro-omega-muricholic acid has several scientific applications:
Tauro-omega-muricholic acid represents a specialized evolutionary adaptation within the broader context of bile acid diversification. Muricholic acids, characterized by their 6-hydroxy group orientation, demonstrate significant interspecies variation reflecting distinct evolutionary pressures. Tauro-omega-muricholic acid specifically (5β-cholanic acid-3α,6α,7β-triol N-(2-sulphoethyl)-amide, sodium salt) emerges as a secondary bile acid formed through microbial transformation of primary bile acids in specific mammalian species [2] [7]. Its structural configuration, particularly the 6α-hydroxy and 7β-hydroxy groups, distinguishes it from the alpha (3α,6β,7α-triol) and beta (3α,6β,7β-triol) muricholic acid isomers [6].
The diversification of muricholic acids represents an evolutionary strategy to optimize lipid metabolism and host-microbe communication under varying dietary and physiological constraints. Rodents exhibit the most complex muricholic acid profiles, synthesizing alpha-muricholic acid and beta-muricholic acid as primary bile acids [6]. Microbial metabolism in the rodent gut then converts beta-muricholic acid into omega-muricholic acid (characterized by its 3α,6α,7β configuration), which is subsequently conjugated with taurine in the liver to form Tauro-omega-muricholic acid [2] [7]. Humans, conversely, produce primarily cholic acid and chenodeoxycholic acid, with muricholic acids present only as minor microbial metabolites or trace components, such as tauro-alpha-muricholic acid detected in human serum [6]. This distribution suggests that muricholic acid diversification, including the Tauro-omega-muricholic acid pathway, evolved more prominently in species facing specific dietary challenges addressed by these bile acid isoforms.
The evolutionary retention of the omega-muricholic acid pathway likely relates to its distinct physicochemical properties and signaling functions. The 6α-hydroxylation increases hydrophilicity compared to deoxycholic acid and lithocholic acid, potentially reducing cellular toxicity while enabling specific receptor interactions [8]. Furthermore, the taurine conjugation enhances solubility and facilitates specific transport mechanisms within the enterohepatic circulation, optimizing metabolic efficiency [6]. The species-specific patterns of Tauro-omega-muricholic acid occurrence highlight how bile acid structures have been evolutionarily tuned to interface with distinct gut microbiota compositions and dietary niches.
Table 1: Evolutionary Distribution of Muricholic Acids Across Species
Species | Primary Bile Acids | Secondary Bile Acids | Tauro-omega-muricholic Acid Presence |
---|---|---|---|
Mouse/Rat | Cholic acid, Alpha-muricholic acid, Beta-muricholic acid | Omega-muricholic acid, Deoxycholic acid, Hyodeoxycholic acid | Significant (Microbial conversion product) |
Human | Cholic acid, Chenodeoxycholic acid | Deoxycholic acid, Lithocholic acid | Trace/Minor (Microbial metabolite) |
Pig | Hyocholic acid | Hyodeoxycholic acid | Not reported |
The biosynthesis of Tauro-omega-muricholic acid involves a conserved enzymatic cascade across species capable of its production, yet reveals significant phylogenetic divergence in regulatory mechanisms and enzymatic specificity. The pathway initiates with cholesterol via the classical (neutral) and alternative (acidic) pathways in hepatocytes, converging at the formation of chenodeoxycholic acid. In muricholic-acid-producing species, chenodeoxycholic acid undergoes sequential hydroxylation at the C6 position by cytochrome P450 enzymes, primarily CYP2C70 in mice, generating beta-muricholic acid [2] [8]. This critical hydroxylation step represents a key phylogenetic divergence point, as humans lack robust CYP2C70 ortholog activity, explaining their minimal muricholic acid production.
Following hepatic synthesis, beta-muricholic acid undergoes taurine conjugation to form Tauro-beta-muricholic acid, which is secreted into the intestine. Here, gut microbiota executes the pivotal transformation generating the omega isoform. Clostridia species (e.g., Clostridium scindens, Clostridium hylemonae) and related bacteria express a 7β-dehydroxylation complex, including the bile acid inducible (bai) operon enzymes, which epimerize the 7α-hydroxy group of Tauro-beta-muricholic acid to the 7β configuration, yielding Tauro-omega-muricholic acid [2] [7]. This microbial transformation exemplifies co-evolution, as these bacteria have developed specialized enzymatic machinery to process host-derived bile acids, generating products with altered signaling properties that influence host physiology.
Molecular phylogenetic analyses reveal that the enzymatic machinery for 7α/β epimerization and dehydroxylation exhibits significant diversity across bacterial taxa. The bai operon shows modular evolution, with variations in gene content and regulation between Bacteroidetes and Firmicutes, the two major bacterial phyla involved in bile acid metabolism [2]. Furthermore, the conjugating enzymes in the host liver, bile acid-CoA:amino acid N-acyltransferase (BAT), display species-specific substrate preferences. Murine BAT efficiently conjugates omega-muricholic acid with taurine, while human BAT exhibits higher activity toward cholic acid and chenodeoxycholic acid and their glycine conjugation [6]. These enzymatic differences underpin the species-specific profiles of Tauro-omega-muricholic acid abundance and highlight the intricate co-evolution between host bile acid synthesis and microbial transformation pathways.
Table 2: Key Enzymatic Steps in Tauro-omega-muricholic Acid Synthesis and Their Phylogenetic Variation
Enzymatic Step | Host/Microbial | Key Enzymes/Genes | Phylogenetic Variation |
---|---|---|---|
C6 Hydroxylation | Host (Liver) | CYP2C70 (Mouse) | Robust activity in rodents; minimal in humans |
Taurine Conjugation | Host (Liver) | Bile acid-CoA:amino acid N-acyltransferase | Rodent: High affinity for muricholic acids; Human: Prefers cholic/chenodeoxycholic acids |
7α/β Epimerization & Dehydroxylation | Microbial (Gut) | bai operon (e.g., baiA, baiB, baiCD, baiH, baiI) | Present in select Clostridia; Gene content and regulation vary between bacterial lineages |
Tauro-omega-muricholic acid functions as a critical node within the complex metabolic network governing bile acid homeostasis, exerting influence through receptor modulation and feedback regulation. Its role as a natural antagonist of the farnesoid X receptor establishes it as a key regulator of bile acid synthesis. Studies in germ-free mice demonstrate that the absence of gut microbiota leads to accumulation of Tauro-beta-muricholic acid (the precursor to Tauro-omega-muricholic acid), resulting in constitutive FXR antagonism [1]. This antagonism prevents FXR-mediated induction of fibroblast growth factor 15/19 (FGF15/19) in the ileum and suppresses the typical FXR-dependent repression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, in the liver [1] [8]. Consequently, bile acid synthesis increases significantly in germ-free states.
The microbial conversion of Tauro-beta-muricholic acid to Tauro-omega-muricholic acid and further to other secondary bile acids like hyodeoxycholic acid represents a metabolic flux that alleviates this FXR antagonism. By reducing the pool of potent FXR antagonists (Tauro-beta-muricholic acid), microbiota activity enables FXR activation by other agonist bile acids like cholic acid and chenodeoxycholic acid [1] [2]. This activation initiates the FXR-FGF15/19-CYP7A1 negative feedback loop, ultimately downregulating hepatic bile acid synthesis and maintaining overall bile acid pool homeostasis. Tauro-omega-muricholic acid itself possesses weaker FXR antagonistic activity compared to its beta precursor, contributing to this regulatory shift [1] [8].
Furthermore, Tauro-omega-muricholic acid participates in broader metabolic networks through its involvement in the Takeda G protein-coupled receptor 5 signaling axis. Although less potent than some other bile acids (e.g., lithocholic acid or deoxycholic acid) at activating Takeda G protein-coupled receptor 5, its increased production under specific dietary conditions, such as oligofructose supplementation, contributes to enhanced Takeda G protein-coupled receptor 5 signaling [8]. This signaling cascade influences glucose metabolism through glucagon-like peptide 1 secretion and energy expenditure, linking Tauro-omega-muricholic acid levels to systemic metabolic control. The compound thus acts as an integrator within the metabolic network, where its concentration is determined by microbial metabolic flux (determined by diet and microbiota composition) and subsequently modulates nuclear receptor activity, influencing bile acid synthesis, lipid metabolism, and glucose homeostasis. Mathematical modeling of bile acid enterohepatic circulation, incorporating microbial transformation kinetics for species like Tauro-omega-muricholic acid and their receptor affinity constants, is essential for predicting system behavior under physiological and perturbed conditions [2] [5].
Table 3: Metabolic Network Interactions of Tauro-omega-muricholic Acid
Interaction Level | Target/Pathway | Effect | Physiological Consequence |
---|---|---|---|
Nuclear Receptor | Farnesoid X Receptor | Weak Antagonism (vs. Strong Antagonism by TβMCA) | Modulates FXR-FGF15/19-CYP7A1 feedback loop |
GPCR Signaling | Takeda G protein-coupled receptor 5 | Mild Activation | Contributes to glucagon-like peptide 1 secretion, energy expenditure |
Microbial Community | 7α/β-dehydroxylating bacteria | Substrate/Product (Derived from TβMCA) | Shapes microbial composition based on bile acid tolerance |
Bile Acid Pool Composition | Hydrophilic/Hydrophobic Balance | Increases Hydrophilicity | Influences solubility, toxicity, and signaling efficacy |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0